Scaffold Potency Retention: P2X7 Antagonism vs. Bioisosteric Replacement
The unsubstituted N-[(adamantan-1-yl)methyl]benzamide core provides a baseline for P2X7R antagonism. SAR studies show that replacing the adamantane ring with other moieties, such as a cubane, can reduce potency. In a functional dye uptake assay using THP-1 cells, the lead adamantanyl benzamide (Compound 1) exhibited an IC50 of 10.5 nM [1]. Replacing the adamantane with a cubane bioisostere (Compound 33) resulted in a 3-fold reduction in potency (IC50 = 30.9 nM), while a trishomocubane analog (Compound 3) showed a 6-fold reduction (IC50 = 63 nM) [1]. This indicates the specific adamantane geometry in the parent scaffold is crucial for optimal activity, and the parent compound represents the most unencumbered and potentially most potent core for this chemotype.
| Evidence Dimension | P2X7R Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 10.5 nM (for the parent adamantanyl benzamide scaffold) |
| Comparator Or Baseline | Cubane Bioisostere (IC50 = 30.9 nM); Trishomocubane Bioisostere (IC50 = 63 nM) |
| Quantified Difference | 3- to 6-fold reduction in potency with bioisosteric replacement |
| Conditions | In vitro functional dye uptake assay in THP-1 cells stimulated with BzATP (100 µM) |
Why This Matters
This head-to-head data confirms the parent adamantane scaffold is superior for P2X7R potency compared to alternative polycyclic cages, making it the rational starting point for hit-to-lead campaigns.
- [1] Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2374–2380. View Source
